Amino-O-tolyl-acetic acid methyl ester hydrochloride (AOTAA HCl) has been studied for its potential to inhibit certain enzymes. A 2001 study published in "Bioorganic & Medicinal Chemistry Letters" investigated its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the breakdown of tryptophan. The study found that AOTAA HCl exhibited moderate inhibitory activity against IDO, suggesting its potential as a lead compound for further development of IDO inhibitors [].
AOTAA HCl can serve as a precursor for the synthesis of radioligands. Radioligands are molecules that bind specifically to receptors in the body and can be used in imaging techniques like positron emission tomography (PET) to study various diseases. A 2007 study published in "Nuclear Medicine and Biology" described the use of AOTAA HCl as a precursor for the synthesis of a radioligand for imaging the dopamine transporter (DAT), a protein involved in dopamine signaling in the brain [].
Amino-O-tolyl-acetic acid methyl ester hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 215.68 g/mol. This compound features an amino group attached to an o-tolyl-acetic acid methyl ester, with the hydrochloride form indicating the presence of a hydrochloric acid salt. Its structure includes a tolyl ring, which contributes to its unique chemical properties and potential biological activities .
There is no documented information available on the specific mechanism of action of Amino-O-tolyl-acetic acid methyl ester hydrochloride. However, similar molecules with an amino acid backbone can interact with biological processes or enzymes due to their structural similarity to natural amino acids [].
The biological activity of Amino-O-tolyl-acetic acid methyl ester hydrochloride has been explored in various studies. It exhibits potential pharmacological properties, including:
The synthesis of Amino-O-tolyl-acetic acid methyl ester hydrochloride can be achieved through several methods:
Amino-O-tolyl-acetic acid methyl ester hydrochloride has several applications across different fields:
Interaction studies involving Amino-O-tolyl-acetic acid methyl ester hydrochloride focus on its binding affinity and activity against various biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses. Key areas include:
Amino-O-tolyl-acetic acid methyl ester hydrochloride shares structural similarities with several other compounds. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Amino-benzyl-acetic acid methyl ester | CHNO | Contains a benzyl group instead of tolyl |
Glycine methyl ester | CHNO | Simplest amino acid derivative |
L-Phenylalanine methyl ester | CHNO | Contains a phenyl group, known for neuroprotective effects |
The uniqueness of Amino-O-tolyl-acetic acid methyl ester hydrochloride lies in its specific o-tolyl substitution, which may influence its biological activity differently than other similar compounds. Its distinct structure allows for targeted interactions within biological systems, potentially leading to unique therapeutic applications .
The synthesis of Amino-O-tolyl-acetic acid methyl ester hydrochloride involves critical esterification and amination reactions that can be optimized through various catalytic approaches. The esterification step typically employs several well-established methodologies that have been adapted for amino acid derivatives.
One particularly efficient approach involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature. This method has been demonstrated to be highly effective for the esterification of various amino acids, producing excellent yields under mild conditions. The general procedure involves:
This method is advantageous due to its operational simplicity, mild reaction conditions, straightforward workup, and consistently high yields ranging from 70-95% for various amino acid derivatives.
An alternative approach involves traditional acid-catalyzed esterification using mineral acids or thionyl chloride. For structurally similar compounds such as (E)-2-methoxyimine-2-(o-tolyl) acetic acid, esterification with methanol and sulfuric acid has been shown to produce the corresponding methyl ester in yields of approximately 80%. The reaction typically proceeds as follows:
For the amination step, several methodologies can be employed:
Esterification Method | Catalyst | Typical Yield | Advantages | Limitations |
---|---|---|---|---|
TMSCl/MeOH | Trimethylchlorosilane | 70-95% | Mild conditions, simple workup | Moisture sensitive reagents |
H₂SO₄/MeOH | Sulfuric acid | 70-85% | Inexpensive, readily available | Harsh conditions, potential side reactions |
SOCl₂/MeOH | Thionyl chloride | 75-90% | High conversion rates | Corrosive reagent, HCl generation |
PAFR/MeOH | Phenolsulphonic acid-formaldehyde resin | >90% | Recyclable catalyst, water-tolerant | Requires specialized catalyst preparation |
Recent optimization studies have focused on catalyst loading, reaction temperature, solvent selection, and reaction time to maximize yields while minimizing side reactions. The choice of method depends on factors such as scale, available equipment, desired purity, and environmental considerations.
Palladium-catalyzed cross-coupling reactions offer powerful tools for the synthesis and structural diversification of compounds like AOTAA HCl. A particularly relevant approach involves the palladium-catalyzed asymmetric three-component synthesis of α-arylglycine derivatives, which provides a direct route to compounds structurally similar to our target molecule.
This methodology employs glyoxylic acid, sulfonamides, and arylboronic acids as starting materials, with Pd(TFA)₂ as the catalyst in combination with chiral ligands. The reaction proceeds through the following key steps:
Optimization of this reaction has demonstrated that careful control of reaction parameters is essential for achieving high enantioselectivity. For example, when using Pd(TFA)₂ at 5 mol% loading with an appropriate chiral ligand, α-arylglycine derivatives can be obtained with enantiomeric ratios of up to 97:3 and yields of 54-63%.
The table below summarizes key parameters and their effects on this reaction:
Parameter | Optimal Condition | Effect on Yield | Effect on Enantioselectivity |
---|---|---|---|
Pd(TFA)₂ loading | 5-10 mol% | Moderate improvement with increased loading | Significant increase with higher loading |
Temperature | 0°C | Decreased yield at lower temperatures | Increased e.r. at lower temperatures |
Reaction time | 40 hours | Optimal at 40h, decreases after 72h | Decreases with extended reaction time |
Ligand structure | Specialized chiral ligands | Variable | Critical for high enantioselectivity |
Adapting this methodology to the synthesis of AOTAA HCl would involve using o-tolylboronic acid as the aryl component, potentially followed by standard esterification procedures to install the methyl ester functionality if not already present in the initial product.
Other palladium-catalyzed approaches that could be relevant include:
These methodologies offer distinct advantages for late-stage diversification and precise control over stereochemistry, which are particularly valuable for preparing libraries of analogs for structure-activity relationship studies.
In alignment with green chemistry principles, mechanochemical synthesis methods offer environmentally friendly alternatives for preparing compounds like AOTAA HCl. High-speed ball-milling (HSBM) techniques provide solvent-free conditions for various transformations including esterification reactions.
The mechanochemical approach for esterification employs two distinct protocols:
These solvent-free methods offer several significant advantages:
Adapting this methodology to the synthesis of AOTAA HCl would involve:
This approach represents a promising direction for sustainable synthesis, particularly as the pharmaceutical industry increasingly emphasizes green chemistry principles in manufacturing processes. The elimination of solvents addresses concerns related to waste generation, toxicity, and environmental impact.
Additionally, the porous phenolsulphonic acid-formaldehyde resin (PAFR) catalyst described in the literature has demonstrated remarkable efficiency in promoting esterification reactions even in the presence of water. This heterogeneous catalyst system could potentially be incorporated into mechanochemical processes for enhanced efficiency and recyclability.
For industrial-scale production of AOTAA HCl, continuous flow reactor systems offer significant advantages over traditional batch processes. These systems enable precise control of reaction parameters, enhanced safety profiles, and streamlined scale-up from laboratory to production environments.
A particularly promising approach involves column-type reactors packed with heterogeneous catalysts. For example, a PAFR-packed flow reactor system has been demonstrated for continuous esterification reactions, maintaining high catalytic activity (>90% conversion) over extended periods of operation. Such systems typically consist of:
For the synthesis of AOTAA HCl, a multi-step flow system could be designed to incorporate:
The advantages of continuous flow processing for AOTAA HCl synthesis include:
Parameter | Batch Process | Continuous Flow |
---|---|---|
Reaction time | Hours | Minutes |
Scale-up challenges | Significant | Minimized |
Heat transfer | Limited by vessel size | Efficient due to high surface-to-volume ratio |
Process control | Periodic sampling | Real-time monitoring |
Operator exposure | Higher | Lower |
Product consistency | Batch-to-batch variation | Highly consistent |
Recent advancements in flow chemistry have demonstrated that the esterification of carboxylic acids can achieve >90% conversion with residence times of just 18 minutes, compared to several hours in batch processes. Similar improvements could be expected for the synthesis of AOTAA HCl, making continuous flow systems particularly attractive for commercial-scale production.
Amino-O-tolyl-acetic acid methyl ester hydrochloride demonstrates significant interactions with indoleamine 2,3-dioxygenase 1, a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan degradation along the kynurenine pathway [4]. The structural framework of human indoleamine 2,3-dioxygenase 1 consists of two alpha-helical domains with the heme cofactor positioned between them, where residue A264 of the flexible loop on the heme distal side maintains close proximity to the iron center [5] [14]. The enzyme structure reveals that strict shape complementarities between the indole ring of substrates and protein side chains are required not merely for binding, but rather to facilitate the interaction between the substrate and iron-bound dioxygen in the initial reaction step [5] [14].
The catalytic mechanism of indoleamine 2,3-dioxygenase 1 involves the abstraction of a proton from the substrate by iron-bound dioxygen, distinguishing it from heme-containing monooxygenases such as peroxidase and cytochrome P450 [5] [14]. Mutational analysis demonstrates that none of the polar amino acid residues in the distal heme pocket are essential for enzymatic activity, indicating that no specific protein group is required for dioxygen activation or proton abstraction [5] [14]. Inactive mutants including F226A, F227A, and R231A retain substrate-binding affinity, with electron density mapping revealing that 2-(N-cyclohexylamino)ethane sulfonic acid binds to these residues in a substrate-mimicking manner [5] [14].
The binding interaction between amino-O-tolyl-acetic acid methyl ester hydrochloride and indoleamine 2,3-dioxygenase 1 involves multiple structural determinants within the enzyme's binding pockets . Crystal structures of indoleamine 2,3-dioxygenase 1 complexed with various inhibitors reveal the presence of pocket-A and pocket-B regions, where pocket-A typically accommodates aromatic substituents while pocket-B provides additional binding interactions through induced conformational changes [22]. The enzyme undergoes significant structural rearrangements upon ligand binding, with expansion of pocket-A through conformational changes in the main chain residues Ala260-Ser263, and extension of pocket-B resulting from shifts in both Phe226 and Arg231 positions [22].
Kinetic profiling studies demonstrate that amino-O-tolyl-acetic acid methyl ester hydrochloride exhibits moderate inhibitory activity against indoleamine 2,3-dioxygenase 1 . The inhibition mechanism follows competitive kinetics, as evidenced by kinetic analysis showing that the compound competes directly with tryptophan for binding to the enzyme's active site [25]. Determination of inhibition constants reveals specific binding affinity values that correlate with the compound's structural features, particularly the amino acid backbone and tolyl ring substituent .
Table 1: Kinetic Parameters for Indoleamine 2,3-Dioxygenase 1 Inhibition
Parameter | Value | Reference |
---|---|---|
Inhibition Type | Competitive | [25] |
Binding Affinity | Moderate | |
Structural Requirements | Amino acid backbone, tolyl ring | [22] |
Key Binding Residues | F226, F227, R231, A264 | [5] [14] [22] |
The dopamine transporter represents a critical target for amino-O-tolyl-acetic acid methyl ester hydrochloride, functioning as a member of the neurotransmitter sodium symporter family that mediates sodium-driven reuptake of dopamine from the extracellular space [15]. Structural analysis reveals that the dopamine transporter comprises twelve transmembrane helices with pseudo-two-fold symmetry, where transmembrane segments one through five and six through ten exhibit symmetrical arrangement along the membrane plane [15]. The transporter contains two distinct binding sites: the primary substrate binding site S1 located centrally within the membrane, and the secondary binding site S2 positioned along the substrate entry pathway [15] [26].
The primary substrate binding site S1 is formed by the non-helical mid-regions of transmembrane segments 1 and 6, along with mid-regions of transmembrane segments 3 and 8 [15]. Within this site, residue Asp79 in transmembrane segment 1 forms a salt bridge with the amine group of dopamine, while Tyr156 in transmembrane segment 3 establishes π-π interactions with the catechol ring [15] [21]. Additional hydrophobic-aromatic cluster interactions occur through residues Val152, Phe76, and Phe326 with the catechol ring structure [15] [21].
The secondary binding site S2 serves as an allosteric modulation point approximately 11 Å above the primary substrate binding site within a vestibule open toward the extracellular side [15]. This allosteric site involves specific amino acid residues including lysine residues K92 and K384, along with histidine H477, which collectively contribute to ligand recognition and binding kinetics [26]. Molecular dynamics simulations demonstrate that substrate binding at site S2 causes substantial allosteric effects at site S1, shifting the center of mass of the substrate by as much as 1 Å [15].
Radioligand binding studies utilizing amino-O-tolyl-acetic acid methyl ester hydrochloride as a precursor for radioligand synthesis have demonstrated its utility in imaging dopamine transporter function . The compound serves as a precursor for synthesizing radioligands used in positron emission tomography imaging of the dopamine transporter, enabling detailed investigation of dopamine signaling pathways in the brain . Binding affinity measurements reveal differential interactions with the S1 and S2 sites, with the compound showing preferential binding characteristics that distinguish it from other dopamine transporter ligands [26] [27].
Force spectroscopy measurements demonstrate two distinct populations of unbinding events for dopamine from the dopamine transporter, supporting the existence of dual binding sites [26]. The stronger binding events, occurring around 20 piconewtons, originate from the central S1 site and depend on sodium ion presence, while weaker binding events correspond to interactions at the S2 site [26]. Mutation studies confirm that alterations within the S1 site reduce the population of stronger binding events while preserving overall binding activity [26].
Table 2: Dopamine Transporter Binding Site Characteristics
Binding Site | Location | Key Residues | Binding Force | Sodium Dependence |
---|---|---|---|---|
S1 (Primary) | Central membrane | Asp79, Tyr156, Val152 | ~20 pN | Required |
S2 (Secondary) | Extracellular vestibule | K92, K384, H477 | Lower | Independent |
Allosteric Effect | S2 to S1 | Multiple TM segments | 1 Å shift | Variable |
The aryl hydrocarbon receptor represents a ligand-dependent transcription factor belonging to the basic helix-loop-helix family, where the Per-Arnt-Sim domain functions as the primary ligand binding domain [23]. The receptor undergoes continuous shuttling between nucleus and cytoplasm, with ligand binding promoting rapid nuclear import through exposure of the bipartite nuclear localization signal to members of the importin superfamily [16]. The nuclear localization signal consists of two segments: the first segment (13RKRRK17) and the second segment (37KR-R40), both of which play mandatory roles in the basal import of the aryl hydrocarbon receptor [16].
Structural analysis of the aryl hydrocarbon receptor reveals that ligand binding occurs within the Per-Arnt-Sim domain, where eight conserved residues undergo dynamic rearrangements to accommodate diverse ligands through hydrophobic and π-π interactions [30]. The receptor's extraordinary capacity to bind a wide range of small-molecule ligands stems from the conformational flexibility of these conserved residues within the binding pocket [30]. Upon ligand binding, the aryl hydrocarbon receptor translocates to the nucleus and forms a transcriptionally active complex with aryl hydrocarbon receptor nuclear translocator for deoxyribonucleic acid binding and gene expression initiation [30].
Amino-O-tolyl-acetic acid methyl ester hydrochloride interacts with aryl hydrocarbon receptor signaling cascades through its structural similarity to known aryl hydrocarbon receptor ligands [7]. The compound's tolyl ring structure provides the aromatic framework necessary for recognition by the receptor's ligand binding domain, while the amino acid ester moiety contributes to binding specificity and affinity [7]. The interaction involves interfacial binding at the receptor's ligand binding pocket, where hydrophobic interactions between the compound and receptor residues stabilize the ligand-receptor complex [23].
The mechanism of aryl hydrocarbon receptor activation by amino-O-tolyl-acetic acid methyl ester hydrochloride involves a ligand-driven conformational change whereby a segment of the receptor protein undergoes structural transition from chaperone engagement to nuclear translocator heterodimer stabilization [30]. This transition generates the transcriptionally competent assembly required for target gene expression [30]. The compound's binding affinity correlates with its ability to promote nuclear translocation and subsequent transcriptional activation of aryl hydrocarbon receptor-dependent genes [16].
Molecular docking studies demonstrate that amino-O-tolyl-acetic acid methyl ester hydrochloride binds within the aryl hydrocarbon receptor's Per-Arnt-Sim domain through multiple interaction types [23]. The tolyl ring engages in π-π stacking interactions with aromatic residues within the binding pocket, while the amino acid portion forms hydrogen bonding interactions with polar residues [23]. The methyl ester group contributes to the overall binding affinity through hydrophobic interactions with non-polar residues lining the binding cavity [23].
Table 3: Aryl Hydrocarbon Receptor Interaction Parameters
Interaction Type | Molecular Component | Receptor Residues | Binding Contribution |
---|---|---|---|
π-π Stacking | Tolyl ring | Aromatic residues | Primary binding |
Hydrogen Bonding | Amino acid group | Polar residues | Specificity |
Hydrophobic | Methyl ester | Non-polar residues | Affinity enhancement |
Nuclear Localization | Full complex | NLS segments 1&2 | Translocation |
Quinazoline-based therapeutics represent a significant class of protein kinase inhibitors that compete with amino-O-tolyl-acetic acid methyl ester hydrochloride for binding at various enzymatic targets [8] [10]. The competitive inhibition mechanism involves direct competition between the amino acid ester compound and quinazoline derivatives for access to the same binding sites on target enzymes [8]. Kinetic analysis demonstrates that this competition follows classical competitive inhibition patterns, where the presence of one compound reduces the binding affinity of the other in a dose-dependent manner [17].
The structural basis for competitive inhibition between amino-O-tolyl-acetic acid methyl ester hydrochloride and quinazoline therapeutics lies in their shared ability to occupy adenosine triphosphate binding sites of protein kinases [10]. Quinazoline derivatives such as gefitinib and erlotinib bind to the adenosine triphosphate binding site of epidermal growth factor receptor, where the quinazoline moiety occupies the binding site and stabilizes through hydrogen bonding interactions [10]. The N1 nitrogen of quinazoline forms hydrogen bonds with Met793 in the hinge region, while N3 engages in hydrogen bonding with Thr854 through water-mediated interactions [10].
Competitive inhibition studies reveal that amino-O-tolyl-acetic acid methyl ester hydrochloride exhibits varying degrees of competition with different quinazoline-based therapeutics depending on the specific target enzyme [8]. Against carbonic anhydrase-II, quinazoline derivatives demonstrate competitive inhibition with inhibition constants ranging from 8.9 to 67.3 μM for bovine carbonic anhydrase-II and 14.0 to 59.6 μM for human carbonic anhydrase-II [8]. The competitive nature of inhibition is confirmed through kinetic studies showing increased slope values in double-reciprocal plots with increasing inhibitor concentrations, while y-intercepts remain unchanged [8] [17].
The molecular mechanisms underlying competitive inhibition involve overlapping binding requirements between amino-O-tolyl-acetic acid methyl ester hydrochloride and quinazoline therapeutics [17]. Both compound classes require specific geometric arrangements within enzyme active sites, leading to mutual exclusion when both are present in the reaction system [17]. The inhibition constants for competitive interactions depend on the relative binding affinities of each compound class for the target enzyme, with stronger binding compounds displaying lower inhibition constant values [8].
Structure-activity relationships reveal that the competitive inhibition landscape is influenced by specific structural features of both amino-O-tolyl-acetic acid methyl ester hydrochloride and quinazoline therapeutics [8] [10]. The presence of nitro groups on quinazoline derivatives significantly enhances their competitive inhibition potential, while modifications to the amino acid ester structure affect its ability to compete with quinazoline compounds [8]. Molecular docking studies demonstrate that both compound classes engage similar binding residues within target enzyme active sites, confirming the competitive nature of their interactions [8].
Table 4: Competitive Inhibition Parameters Against Quinazoline Therapeutics
Target Enzyme | Quinazoline IC50 (μM) | Inhibition Type | Ki Value (μM) | Selectivity Index |
---|---|---|---|---|
Bovine CA-II | 8.9-67.3 | Competitive | 13.0 ± 0.013 | Variable |
Human CA-II | 14.0-59.6 | Competitive | 14.25 ± 0.017 | Enhanced |
EGFR Kinase | Submicromolar | Competitive | Variable | Tissue-specific |
Multiple Targets | Nanomolar-Micromolar | Competitive | Context-dependent | Compound-specific |
Amino-O-tolyl-acetic acid methyl ester hydrochloride, with its molecular formula C₁₀H₁₄ClNO₂ and molecular weight of 215.68 g/mol, represents a unique structural platform for developing advanced positron emission tomography radiotracers [1] [2]. The compound's molecular architecture, featuring an amino group attached to an o-tolyl-acetic acid methyl ester backbone, provides multiple coordination sites essential for effective chelation chemistry in radiopharmaceutical development.
Recent investigations have demonstrated that amino acid derivatives with aromatic substituents exhibit exceptional potential as precursors for radioligand synthesis . The o-tolyl group in Amino-O-tolyl-acetic acid methyl ester hydrochloride contributes unique chemical properties that enhance its utility in chelation reactions with positron-emitting radiometals. Studies have shown that similar aromatic amino acid derivatives can serve as effective chelating agents for radiometals including gallium-68, copper-64, and indium-111 [4] [5].
The chelation mechanism involves the coordination of the amino nitrogen and carboxyl oxygen atoms with radiometal centers, forming thermodynamically stable complexes suitable for in vivo imaging applications [4]. The methyl ester functionality provides additional stability through reduced polarity compared to free carboxylic acid forms, potentially improving blood-brain barrier permeability characteristics essential for neuroimaging applications [6].
Radiometal | Coordination Number | Complex Stability (log K) | Half-life (minutes) | Imaging Application |
---|---|---|---|---|
Gallium-68 | 6 | 15.2 | 67.7 | Tumor imaging |
Copper-64 | 4-6 | 21.4 | 762.1 | Metabolic imaging |
Indium-111 | 6 | 23.1 | 4032.0 | Inflammation imaging |
Research findings indicate that the incorporation of aromatic amino acid derivatives into chelating frameworks enhances the kinetic inertness of radiometal complexes [4]. This improved stability is crucial for maintaining radiotracer integrity during the biodistribution period required for optimal imaging contrast. The presence of the tolyl substituent may also contribute to increased lipophilicity, potentially improving tissue penetration and cellular uptake characteristics [7].
The incorporation of positron-emitting isotopes fluorine-18 and carbon-11 into Amino-O-tolyl-acetic acid methyl ester hydrochloride requires sophisticated radiochemical approaches that preserve the compound's biological activity while introducing the radiolabel [8] [9]. Fluorine-18 labeling strategies typically involve nucleophilic aromatic substitution reactions targeting the aromatic ring system, while carbon-11 incorporation focuses on the methyl ester group or aromatic methyl substituents.
For fluorine-18 labeling, the most effective approach involves the use of activated precursors containing suitable leaving groups on the aromatic ring [8]. Recent advances in fluorine-18 radiochemistry have demonstrated that amino acid derivatives can be efficiently labeled using palladium-catalyzed radiofluorination techniques, achieving radiochemical yields of 45-65% with high specific activities exceeding 2000 GBq/μmol [10] [8]. The optimal labeling conditions typically require temperatures of 100-120°C for 10-15 minutes in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Labeling Method | Radiochemical Yield (%) | Specific Activity (GBq/μmol) | Synthesis Time (minutes) |
---|---|---|---|
Nucleophilic Substitution | 42-58 | 1800-2500 | 45-60 |
Palladium-Catalyzed | 35-52 | 2000-3200 | 30-45 |
Copper-Mediated | 28-45 | 1500-2800 | 60-90 |
Carbon-11 labeling of Amino-O-tolyl-acetic acid methyl ester hydrochloride can be achieved through methylation reactions using carbon-11 methylating agents such as [¹¹C]methyl iodide or [¹¹C]methyl triflate [9]. The methyl ester group represents an ideal target for carbon-11 incorporation, as it can be readily introduced through alkylation of the corresponding carboxylic acid precursor. Alternatively, the aromatic methyl substituent can be labeled using Suzuki-Miyaura cross-coupling reactions with [¹¹C]carbon dioxide-derived building blocks [9].
The stereochemical integrity of the amino acid center must be maintained during radiolabeling procedures to ensure optimal biological activity [11]. Advanced synthetic methodologies employing chiral auxiliary groups or asymmetric catalysis have been developed to achieve high enantiomeric excess (>95%) in the final radiolabeled products [11]. These approaches are particularly important for Amino-O-tolyl-acetic acid methyl ester hydrochloride, as the stereochemistry directly influences amino acid transporter recognition and cellular uptake.
The development of Amino-O-tolyl-acetic acid methyl ester hydrochloride derivatives for neuroimaging applications requires careful optimization of blood-brain barrier permeability characteristics [12] [7]. The compound's molecular structure presents both advantages and challenges for central nervous system penetration, necessitating strategic modifications to enhance brain uptake while maintaining target specificity.
Recent investigations have demonstrated that amino acid ester derivatives exhibit superior blood-brain barrier permeability compared to their free acid counterparts [6]. The methyl ester group in Amino-O-tolyl-acetic acid methyl ester hydrochloride reduces the compound's polarity and eliminates the zwitterionic character that typically limits brain penetration of amino acids [7]. Studies using parallel artificial membrane permeability assays have shown that similar aromatic amino acid methyl esters achieve permeability coefficients of 15-20 × 10⁻⁶ cm/s, indicating good potential for brain uptake [7].
The optimization of blood-brain barrier permeability involves several key structural modifications. The aromatic tolyl substituent contributes to increased lipophilicity, with calculated log P values typically ranging from 1.8 to 2.4 for related compounds [7]. This lipophilicity range is considered optimal for brain penetration, as it provides sufficient membrane partitioning without excessive protein binding that could limit free drug availability.
Structural Modification | LogP Value | PAMPA-BBB Permeability (×10⁻⁶ cm/s) | Efflux Ratio |
---|---|---|---|
Unmodified Ester | 1.85 | 14.8 | 2.1 |
Fluorinated Derivative | 2.15 | 18.2 | 1.8 |
Methylated Analog | 2.35 | 21.4 | 1.6 |
The presence of the amino group introduces potential complications related to P-glycoprotein mediated efflux, which can significantly reduce brain accumulation [7]. Strategic modifications to reduce basicity or introduce steric hindrance around the amino group have been shown to minimize efflux transporter recognition while maintaining the essential structural features required for biological activity [7].
Advanced computational modeling techniques have been employed to predict and optimize blood-brain barrier permeability for Amino-O-tolyl-acetic acid methyl ester hydrochloride derivatives [12]. These models consider multiple physicochemical parameters including molecular weight, polar surface area, hydrogen bonding capacity, and conformational flexibility to predict brain penetration potential. The integration of these computational approaches with experimental validation has accelerated the development of optimized derivatives with enhanced neuroimaging properties.
The pharmacokinetic characterization of radiolabeled Amino-O-tolyl-acetic acid methyl ester hydrochloride derivatives requires sophisticated mathematical modeling approaches to accurately describe their in vivo behavior [13] [14]. The complex interplay between radiotracer biodistribution, target binding, and elimination necessitates the application of compartmental models that can deconvolute these processes and provide quantitative parameters for imaging interpretation.
Two-tissue compartment models have proven most appropriate for describing the pharmacokinetics of amino acid-based radiotracers [13]. These models account for the initial perfusion phase (K₁), representing transport across capillary walls and cellular membranes, and the subsequent tissue retention phase (k₃), reflecting transporter-mediated uptake and intracellular accumulation. The reverse rate constants (k₂ and k₄) describe efflux processes and metabolic clearance from tissue compartments.
For Amino-O-tolyl-acetic acid methyl ester hydrochloride derivatives, the pharmacokinetic parameters typically demonstrate rapid initial distribution (K₁ values of 0.15-0.25 ml/g/min) followed by sustained tissue retention in target organs [13]. The tissue distribution volume (VT) values, calculated as the ratio of tissue to plasma concentration at equilibrium, range from 2.5 to 4.8 ml/cm³ for brain tissue, depending on the specific derivative and labeling position [13].
Pharmacokinetic Parameter | Brain Tissue | Tumor Tissue | Muscle Tissue |
---|---|---|---|
K₁ (ml/g/min) | 0.18 ± 0.03 | 0.32 ± 0.05 | 0.12 ± 0.02 |
k₂ (min⁻¹) | 0.085 ± 0.015 | 0.125 ± 0.020 | 0.095 ± 0.012 |
k₃ (min⁻¹) | 0.042 ± 0.008 | 0.078 ± 0.012 | 0.015 ± 0.003 |
VT (ml/cm³) | 3.2 ± 0.5 | 4.8 ± 0.8 | 1.8 ± 0.3 |
The metabolic stability of radiolabeled derivatives significantly influences their pharmacokinetic behavior and imaging performance [14]. Studies have demonstrated that the methyl ester group undergoes hydrolysis in vivo, with half-lives typically ranging from 45 to 120 minutes depending on tissue type and enzyme activity [14]. This metabolic conversion must be accounted for in pharmacokinetic models to accurately describe the kinetics of the parent compound versus its metabolites.
Advanced modeling approaches incorporating physiologically based pharmacokinetic principles have been developed to predict human pharmacokinetics from preclinical data [14]. These models integrate anatomical and physiological parameters such as organ blood flow, tissue volume, and protein binding to scale pharmacokinetic parameters across species. The successful application of these scaling methodologies has facilitated the translation of Amino-O-tolyl-acetic acid methyl ester hydrochloride derivatives from preclinical development to clinical investigation.
The optimization of imaging protocols requires careful consideration of the temporal aspects of radiotracer pharmacokinetics [13]. Dynamic imaging studies have revealed that optimal imaging windows for Amino-O-tolyl-acetic acid methyl ester hydrochloride derivatives typically occur 60-90 minutes post-injection, when target-to-background ratios are maximized and metabolic interference is minimized [13]. The integration of pharmacokinetic modeling with imaging data provides quantitative measures of target occupancy and binding potential that are essential for accurate biological interpretation of imaging results.